Iopamidol Impurity K

Vue d'ensemble

Description

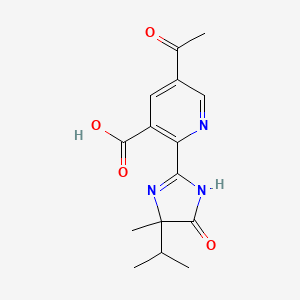

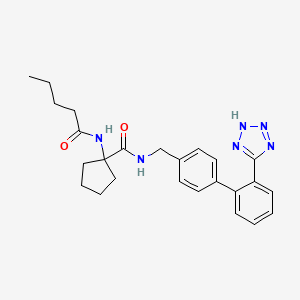

Iopamidol Impurity K is an iodinated contrast agent used for imaging in medical applications. It is a low-osmolar, non-ionic, water-soluble compound that is used for radiological imaging of the cardiovascular system and other body organs. It is a derivative of iopamidol (Iopamidolum) and is also known as iopamidol-K. It is a product of the photochemical degradation of Iopamidol by UV irradiation .

Synthesis Analysis

A commercial scale synthesis of ultra-pure Iopamidol has been achieved using a simple protocol employing with a total of 9 steps and easily isolatable intermediates . The key intermediate (S)-1- ((3,5-bis- (chlorocarbonyl)-2,4,6-triiodophenyl)amino)-1-oxopropan-2-yl acetate 7 has been synthesized with high purity . The main advantages of the route include readily available inexpensive starting materials and good overall yield of 78% .Molecular Structure Analysis

Three crystal forms of iopamidol, an iodinated contrast media used in radiology, have been elucidated: an anhydrous, a monohydrate and a pentahydrate form . These forms showed the occurrence of different conformations, atropisomeric in nature . Specifically, the anhydrous and monohydrate forms contain iopamidol with a “syn” conformation of the two symmetric sidearms, while an “anti” conformation was found in the pentahydrate .Chemical Reactions Analysis

The three crystal forms of iopamidol have been investigated by means of DSC, variable temperature X-ray powder diffraction and Raman spectroscopy . This study enabled us to highlight the thermal-induced transformations, leading to the discovery of new crystal forms . In particular, the DSC curve of W0 revealed only a reversible solid–solid transition at around 180 °C before melting, with subsequent degradation above 300 °C .Physical And Chemical Properties Analysis

Iopamidol Impurity K is a white to off-white solid . The molecular weight is 651.19 and the molecular formula is C17H23I2N3O8 . The thermal properties of iopamidol have been investigated, revealing various transformations at different temperatures .Applications De Recherche Scientifique

Quality Control in Pharmaceutical Manufacturing

In the pharmaceutical industry, Iopamidol Impurity K serves as a reference standard for ensuring the purity and quality of iopamidol preparations. It’s used in laboratory tests prescribed by the European Pharmacopoeia, which underscores its importance in maintaining drug safety and minimizing impurity generation .

Drug Safety and Post-Marketing Surveillance

The presence of impurities like Iopamidol Impurity K can be a primary cause of safety-related drug product recalls. Understanding the formation and control of such impurities is crucial for enhancing the drug safety profile and establishing preventive strategies to minimize product recalls .

Impurity Profiling and Risk Assessment

Iopamidol Impurity K is instrumental in impurity profiling, which is a key aspect of risk assessment-based approaches in drug development. This process helps in identifying potential safety issues and establishing a robust safety profile for pharmaceutical products .

Research on Chemical Exchange Processes

The study of Iopamidol Impurity K contributes to the broader understanding of chemical exchange processes that are fundamental to MRI-CEST imaging. This research can lead to the development of new contrast agents that provide functional information about tissue states .

Advancements in Diagnostic Imaging

Iopamidol Impurity K’s role in diagnostic imaging extends beyond its use as a contrast agent. Its properties can be exploited to develop novel imaging techniques that improve the diagnostic potential of MRI, especially in detecting physiological changes associated with various pathologies .

Nanomaterial-Based Electronic and Optoelectronic Devices

While not directly related to Iopamidol Impurity K, the study of impurities in semiconductors like CdSe nanoplatelets provides insights into the influence of surface chemistry and impurity doping on the performance of electronic and optoelectronic devices. This research can inform similar applications for Iopamidol Impurity K in the future .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23I2N3O8/c1-7(27)15(28)22-11-2-10(16(29)20-8(3-23)4-24)13(18)12(14(11)19)17(30)21-9(5-25)6-26/h2,7-9,23-27H,3-6H2,1H3,(H,20,29)(H,21,30)(H,22,28)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWRVEFHNJBLCU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23I2N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iopamidol Impurity K | |

CAS RN |

1788899-70-6 | |

| Record name | N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4-diiodoisophthalamide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1788899706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1,N3-BIS(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4-DIIODOISOPHTHALAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN3UM7MZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/no-structure.png)

![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)